N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone moiety, a pyridine ring, and a methoxyethyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloronicotinic acid, 2-mercaptoethanol, and 4-oxo-3,4-dihydroquinazoline.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to improve efficiency.
Purification Techniques: Utilizing crystallization, chromatography, or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of novel materials due to its unique structural features.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its quinazolinone moiety.
Receptor Binding: May interact with certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the formulation of new drugs.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to bind to certain enzymes, potentially inhibiting their activity. The pyridine ring may interact with biological receptors, modulating their function. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide: Lacks the quinazolinone moiety, resulting in different biological activity.
2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzamide: Substitution of the pyridine ring with a benzene ring, altering its electronic properties.
Uniqueness
The presence of both the quinazolinone moiety and the pyridine ring in N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide makes it unique
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methylsulfanyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-26-11-10-23(19(25)14-7-5-9-20-18(14)27-2)12-16-21-15-8-4-3-6-13(15)17(24)22-16/h3-9H,10-12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHVKOKMHHRJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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